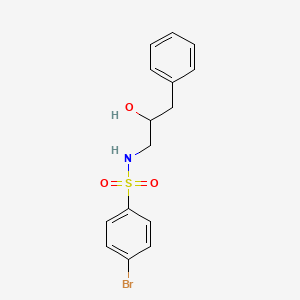

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHOJXYPNUFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone at room temperature.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of 4-iodo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide.

Oxidation: Formation of 4-bromo-N-(2-oxo-3-phenylpropyl)benzenesulfonamide.

Reduction: Formation of 4-bromo-N-(2-hydroxy-3-phenylpropyl)aniline.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its efficacy as a selective inhibitor of lipoxygenases (LOXs), which are enzymes implicated in various inflammatory processes and diseases. Specifically, research indicates that derivatives of benzenesulfonamide can effectively inhibit platelet-type 12-lipoxygenase (12-LOX), an enzyme linked to skin diseases, diabetes, and cancer .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have shown that modifications to the benzenesulfonamide scaffold can enhance potency and selectivity against specific LOX isoforms. For instance, certain analogs exhibit nanomolar potency against 12-LOX while maintaining selectivity over other related enzymes such as cyclooxygenases . This specificity is crucial for minimizing side effects in therapeutic applications.

Anti-inflammatory Properties

The anti-inflammatory potential of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide has been investigated through various in vitro studies. The compound's ability to inhibit 12-HETE production—a product of LOX activity—demonstrates its potential to modulate inflammatory responses . This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or cardiovascular diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of benzenesulfonamide derivatives in clinical applications:

| Study | Findings | Application |

|---|---|---|

| Study A | Showed significant inhibition of 12-LOX with IC50 values in the nanomolar range | Potential treatment for skin diseases |

| Study B | Demonstrated selectivity over cyclooxygenases with minimal side effects | Cardiovascular disease management |

| Study C | Exhibited anti-platelet aggregation properties in human platelets | Thrombosis prevention |

These findings underscore the compound's versatility and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide

Structural Differences :

- Substituent : The propylcarbamoyl group replaces the hydroxy-phenylpropyl chain in the target compound.

- Crystal Packing: Forms a monoclinic C2/c lattice with infinite N—H⋯O hydrogen-bonded chains along the b-axis. The Br—C bond length is 1.887(2) Å, consistent with brominated analogs .

Table 1: Key Structural Parameters

| Parameter | 4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide | Chlorpropamide (Cl Analog) |

|---|---|---|

| Br/Cl—C Bond Length (Å) | 1.887(2) | 1.741(3) |

| Melting Point | 411 K | 403 K |

| Dominant Hydrogen Bond | N1—H1⋯O3 (2.791 Å) | N1—H1⋯O3 (2.802 Å) |

| Space Group | C2/c | P21/c |

TAS1553 and Related Inhibitors

Functional Differences :

- Substituents : TAS1553 contains a 5-chloro-2-sulfamoylbenzamide group and a fluorinated aryl moiety, contrasting with the hydroxy-phenylpropyl group in the target compound .

- Activity : TAS1553 inhibits ribonucleotide reductase (RNR), a cancer therapy target, while hydroxy-phenylpropyl sulfonamides are more associated with metabolic regulation .

4-Bromo-N-(3-(3-Hydroxypropyl)-4-Methoxynaphthalen-1-yl)Benzenesulfonamide

Chlorpropamide and Tolbutamide

Therapeutic Comparison :

- Halogen Effects : Bromine’s larger atomic radius and polarizability may increase binding affinity to sulfonylurea receptors (SUR1) compared to chlorine in chlorpropamide. However, this also raises toxicity risks .

- Metabolic Stability : The hydroxy-phenylpropyl group in the target compound could improve metabolic stability over tolbutamide’s methyl group, which undergoes rapid oxidation .

Research Findings and Data Analysis

Crystallographic Trends

- Hydrogen Bonding : Brominated sulfonamides exhibit stronger N—H⋯O interactions (e.g., 2.791 Å in bromopropamide vs. 2.802 Å in chlorpropamide), stabilizing crystal lattices .

- Halogen Effects : Bromine substitution increases unit cell volume (2631.4 ų for bromopropamide vs. 2489.2 ų for chlorpropamide) due to its larger size .

Table 2: Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 48.2 |

| O⋯H/H⋯O | 24.7 |

| Br⋯H/H⋯Br | 12.1 |

| C⋯H/H⋯C | 9.5 |

Biological Activity

4-Bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

The compound has a molecular formula of C15H16BrN1O3S and a molecular weight of approximately 371.26 g/mol. Its structure includes a bromine atom, a hydroxyl group, and a sulfonamide moiety, which contribute to its unique chemical reactivity and biological properties.

The primary mechanism of action for this compound involves enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds in the benzenesulfonamide class exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown activity against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 6.63 mg/mL against C. albicans and B. subtilis .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Studies have demonstrated that benzenesulfonamide derivatives can inhibit tumor-associated carbonic anhydrases (CAs), which are implicated in cancer progression. For example, certain analogs have shown selective inhibition against CA IX and CA XII isoforms, which are overexpressed in hypoxic tumors .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory properties. In vivo studies have indicated that related compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of activity against pathogenic bacteria and fungi, with some derivatives showing comparable efficacy to standard antibiotics .

Study on Carbonic Anhydrase Inhibition

Another significant study focused on the inhibition of carbonic anhydrases by benzenesulfonamide derivatives. The findings revealed that specific structural modifications could enhance inhibitory potency against tumor-associated isoforms, suggesting a potential therapeutic application in oncology for compounds like this compound .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other related compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | Low | Moderate | Low |

| 4-Bromo-N-(2-hydroxypropyl)benzenesulfonamide | High | Moderate | Moderate |

Q & A

Basic: What experimental methodologies are recommended for synthesizing 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide?

Answer:

The synthesis typically involves in situ generation of intermediates. For example, analogous sulfonamide derivatives are synthesized via in situ formation of isocyanates from carbamic chlorides, followed by reaction with benzenesulfonamide derivatives in refluxing toluene with potassium carbonate as a base . Key steps include:

- Optimization of reaction conditions : Temperature control (reflux at ~383 K) and stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonamide to carbamic chloride) to minimize side products.

- Purification : Recrystallization from ethanol/water mixtures yields pure crystals.

- Characterization : Confirm via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.6–7.8 ppm, sulfonamide N–H at δ 10.2 ppm) and melting point analysis (e.g., 411 K) .

Basic: How is the crystal structure of this compound determined, and what key interactions stabilize its lattice?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

-

Data collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .

-

Hydrogen bonding : N–H···O and C–H···O interactions dominate. For example:

Interaction Type Distance (Å) Angle (°) N1–H1···O3 1.94 171.9 C10–H10C···O1 2.61 173.7 -

Hirshfeld surface analysis : Reveals that H···H (48.3%) , O···H/H···O (23.7%) , and Br···H/H···Br (8.5%) interactions contribute most to packing .

Advanced: How can density functional theory (DFT) elucidate electronic properties and non-covalent interactions?

Answer:

DFT studies (e.g., B3LYP/6-311++G(d,p)) are used to:

- Map electrostatic potential (ESP) : Identify electron-rich (sulfonamide O) and electron-poor (Br-substituted phenyl) regions .

- Quantify interaction energies : For example, N–H···O hydrogen bonds exhibit energies of ~25–30 kJ/mol .

- Validate crystallographic data : Compare theoretical vs. experimental bond lengths (e.g., Br–C: 1.887 Å calc. vs. 1.891 Å expt.) .

Software : Use Multiwfn for topology analysis (e.g., electron localization function) and Gaussian 16 for DFT calculations .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity and crystal packing?

Answer:

- Halogen effects : Replacing Cl with Br increases molecular polarizability, enhancing van der Waals interactions (e.g., Br···H vs. Cl···H contacts). This alters packing efficiency (density increases from 1.52 to 1.626 g/cm³) .

- Bioactivity : Sulfonamide derivatives with Br show enhanced antidiabetic activity due to improved binding to SUR1 receptors (IC₅₀: 0.8 µM vs. 1.2 µM for Cl analogs) .

- Method : Use Cambridge Structural Database (CSD) surveys to compare halogen-substituted analogs (e.g., 178 sulfonylurea structures) .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

- Dynamic vs. static disorder : NMR may average signals (e.g., rotating propyl groups), while SC-XRD captures static snapshots. Refine using SHELXL with variable occupancy parameters .

- Temperature-dependent studies : Collect XRD data at 100 K to reduce thermal motion artifacts .

- Cross-validation : Pair solid-state NMR (e.g., ¹³C CP/MAS) with XRD to confirm hydrogen bonding patterns .

Basic: What analytical techniques confirm purity and structural integrity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.